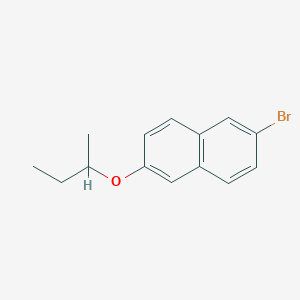

2-Bromo-6-(sec-butoxy)naphthalene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Bromo-6-(sec-butoxy)naphthalene” is a chemical compound with the CAS Number: 1492479-97-6 . It has a molecular weight of 279.18 . The compound is typically stored at temperatures between 2-8°C . It is a liquid at room temperature .

Physical And Chemical Properties Analysis

“2-Bromo-6-(sec-butoxy)naphthalene” has a density of 1.306±0.06 g/cm3 . Its boiling point is predicted to be 358.5±15.0 °C . The compound is a liquid at room temperature .

Scientific Research Applications

Synthesis and Material Chemistry

2-Bromo-6-(sec-butoxy)naphthalene is an intermediate in the selective synthesis of bromo-substituted naphthalene derivatives, which are pivotal in material and supramolecular chemistry. For instance, core-substituted 1,4,5,8-naphthalene diimides (cNDIs), utilized in numerous research fields, can be derived from bromo-naphthalene derivatives. Efficient and practical methods have been developed to obtain these compounds, highlighting their importance in the synthesis of napnthalimide compounds for material applications (Z. Ping, 2012).

Electronic and Photonic Materials

The application of bromo-naphthalene derivatives extends to the synthesis of core-fluorinated naphthalene diimides (NDIs), which are strong electron acceptors used in organic field-effect transistors (OFETs). These fluorinated NDIs demonstrate significant n-channel field-effect character under ambient conditions, showcasing their potential in the development of electronic and photonic materials with high mobility and low-lying LUMO energy levels (Zhongyi Yuan et al., 2016).

Organic Synthesis and Catalysis

Further, 2-Bromo-6-(sec-butoxy)naphthalene derivatives have been used in the metalation of naphthalenes at specific positions, affecting the regiochemistry of subsequent electrophilic trapping. This illustrates their role in organic synthesis, where the choice of reagent can direct the deprotonation and subsequent reaction pathway, contributing to the nuanced control over the synthesis of complex organic molecules (R. Ruzziconi et al., 2010).

Environmental and Hazardous Material Studies

Moreover, studies on the high-temperature pyrolysis of brominated phenols, serving as models for brominated hydrocarbon combustion, provide insights into the formation of brominated dioxins and other hazardous byproducts. These studies are crucial for understanding the environmental impact of disposing materials containing brominated flame retardants in incinerators or during accidental fires, underlining the importance of bromo-naphthalene derivatives in environmental science (Catherine S Evans & B. Dellinger, 2003).

Safety and Hazards

The safety information for “2-Bromo-6-(sec-butoxy)naphthalene” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and storing the compound in a locked up area .

properties

IUPAC Name |

2-bromo-6-butan-2-yloxynaphthalene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrO/c1-3-10(2)16-14-7-5-11-8-13(15)6-4-12(11)9-14/h4-10H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPPOACCIQXPJQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC1=CC2=C(C=C1)C=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-6-(sec-butoxy)naphthalene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-Methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6332843.png)

![4-(2-Chlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6332844.png)

![1,4-Dihydro-[1,2,4,5]tetrazine-3,6-dicarboxylic acid, disodium salt](/img/structure/B6332850.png)

![6-Fluoro-4H-benzo[1,3]dioxine-8-carboxylic acid amide](/img/structure/B6332891.png)